molecular formula C₂₃H₁₇Cl₂FN₂O₇ B1147251 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine CAS No. 110558-30-0

3,5-Di-O-p-chlorobenzoyl |A-Floxuridine

Cat. No.: B1147251
CAS No.: 110558-30-0
M. Wt: 523.29
InChI Key:
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Description

3,5-Di-O-p-chlorobenzoyl |A-Floxuridine is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is particularly noted for its role in the synthesis of antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine typically involves the condensation of 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride with mercuri-N-acetylcytosine. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves several steps:

  • Dissolving 2’-deoxy-D-ribose in dry methanol.
  • Adding hydrochloric acid to the solution and stirring at room temperature.
  • Neutralizing the solution with pyridine.
  • Treating the solution with p-chlorobenzoyl chloride and stirring at room temperature.
  • Isolating the product by filtration and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions: 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3,5-Di-O-p-chlorobenzoyl |A-Floxuridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine involves its incorporation into DNA or RNA, where it interferes with the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective against rapidly dividing cells such as cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, thereby disrupting the normal cellular functions .

Comparison with Similar Compounds

  • 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
  • 2-Deoxy-3,5-bis-O-(4-chlorobenzoyl)-D-erythro-pent

Comparison: 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine is unique due to its specific structure, which allows it to be incorporated into nucleic acids more efficiently than similar compounds. This enhances its effectiveness as an antiviral and anticancer agent. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[(2R,3R,5S)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKGUIKIBDTIHT-QRVBRYPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747603
Record name 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110558-30-0
Record name 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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